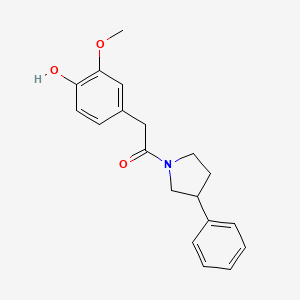
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone, also known as HPE, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. HPE is a synthetic compound that is derived from the natural compound, curcumin, which is found in the spice turmeric.
Applications De Recherche Scientifique
Fluorescent Probes for Biological Systems
One significant application of related compounds is in the development of fluorescent probes for biological systems. For example, a study describes the synthesis of a BODIPY-based probe derived from 1-(2-Hydroxyphenyl)ethanone, which demonstrates high selectivity and sensitivity to hydrogen sulfide (H2S) in cells. This probe's ability to detect H2S indicates its potential for studying sulfide's effects in biological systems, highlighting the compound's relevance in bioanalytical applications (Fang et al., 2019).
Synthesis and Structural Studies of Chemical Compounds
Another application area includes the synthesis and structural studies of novel chemical compounds. An example is the creation of calix[4]pyrrole derivatives through the condensation of p-hydroxyacetophenone with pyrrole. These derivatives exhibit deep cavities and fixed walls, contributing to their selective anion binding properties. Such structural features make them valuable for exploring chemical interactions and developing sensors or separation materials (Anzenbacher et al., 1999).
Antimicrobial Activity
Compounds related to 2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone have been evaluated for their antimicrobial properties. A study on the synthesis of 3′,5-Diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles demonstrated good antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of such compounds in developing new antimicrobial agents (Ashok et al., 2014).
Propriétés
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-11-14(7-8-17(18)21)12-19(22)20-10-9-16(13-20)15-5-3-2-4-6-15/h2-8,11,16,21H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLAAQSRCCNOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

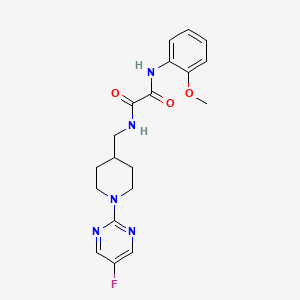
![2-Amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2997561.png)
![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)
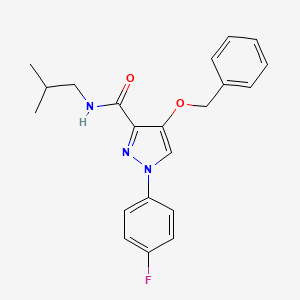

![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)
![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)
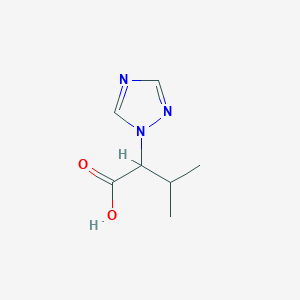
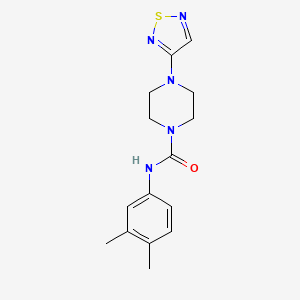
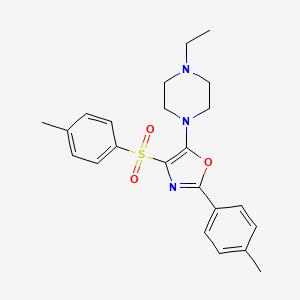
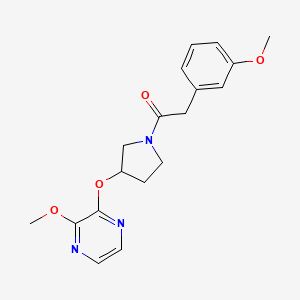
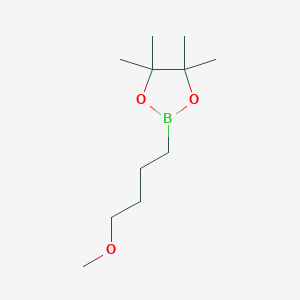
![1-[2-(2-(2-Furyl)benzimidazolyl)ethoxy]-2-methylbenzene](/img/structure/B2997581.png)